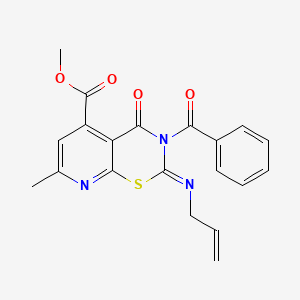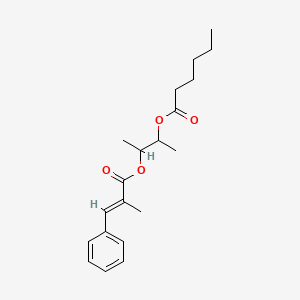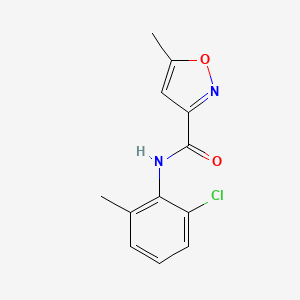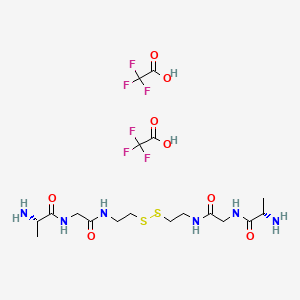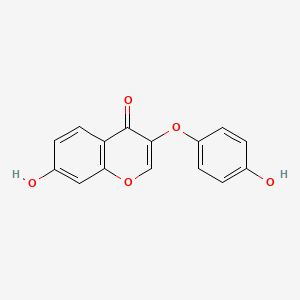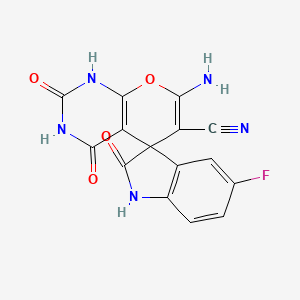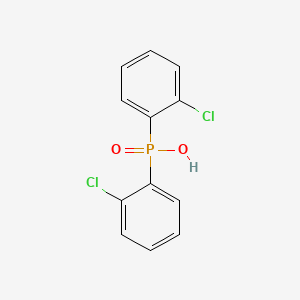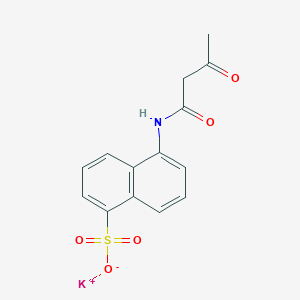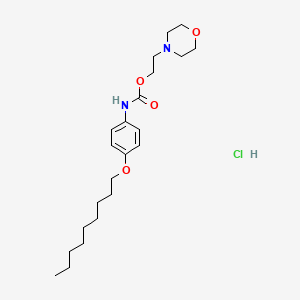
(4R)-1,2,3,4-Tetrahydro-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “1HB8U0RI9D” is known as 1,2,3,4-tetrahydro-4-methylquinoline. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydro-4-methylquinoline can be synthesized through several methods. One common method involves the reduction of 4-methylquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 50-60°C and the pressure at 1-2 atmospheres.
Industrial Production Methods
In an industrial setting, the production of 1,2,3,4-tetrahydro-4-methylquinoline often involves the catalytic hydrogenation of 4-methylquinoline. The process is scaled up using large reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-pressure hydrogenation and efficient catalysts helps in achieving high conversion rates and purity.
化学反応の分析
Types of Reactions
1,2,3,4-tetrahydro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylquinoline.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: 4-methylquinoline.
Reduction: Fully saturated derivatives of 1,2,3,4-tetrahydro-4-methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
1,2,3,4-tetrahydro-4-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,3,4-tetrahydro-4-methylquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
1,2,3,4-tetrahydro-4-methylquinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which has a fully aromatic structure.
4-methylquinoline: A direct precursor in the synthesis of 1,2,3,4-tetrahydro-4-methylquinoline.
1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the methyl group at the 4-position.
The uniqueness of 1,2,3,4-tetrahydro-4-methylquinoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
1821828-59-4 |
|---|---|
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
(4R)-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1 |
InChIキー |
OXNZWCYNCDWCJA-MRVPVSSYSA-N |
異性体SMILES |
C[C@@H]1CCNC2=CC=CC=C12 |
正規SMILES |
CC1CCNC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




